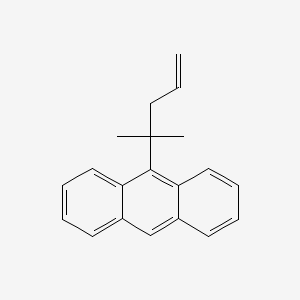![molecular formula C13H15Cl2N3O B14321212 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole CAS No. 106858-79-1](/img/structure/B14321212.png)
1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole is a member of the triazole class of compounds. It is characterized by the presence of a 1,2,4-triazole ring substituted at position 1 by a 2-(2,4-dichlorophenoxy)pentyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole typically involves the reaction of 2,4-dichlorophenol with pentyl bromide to form 2-(2,4-dichlorophenoxy)pentane. This intermediate is then reacted with 1H-1,2,4-triazole under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to disruption of cellular processes. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of various substrates. The triazole ring plays a crucial role in binding to the active site of the target enzyme, thereby exerting its effects.
類似化合物との比較
- 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole
- 2,4-Dichlorophenoxyacetic acid
Comparison: 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both the triazole ring and the dichlorophenoxy group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 2,4-Dichlorophenoxyacetic acid is primarily used as a herbicide, this compound has broader applications in medicinal chemistry and industrial processes.
特性
CAS番号 |
106858-79-1 |
|---|---|
分子式 |
C13H15Cl2N3O |
分子量 |
300.18 g/mol |
IUPAC名 |
1-[2-(2,4-dichlorophenoxy)pentyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H15Cl2N3O/c1-2-3-11(7-18-9-16-8-17-18)19-13-5-4-10(14)6-12(13)15/h4-6,8-9,11H,2-3,7H2,1H3 |
InChIキー |
DRZXYLMCOOIKHL-UHFFFAOYSA-N |
正規SMILES |
CCCC(CN1C=NC=N1)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)
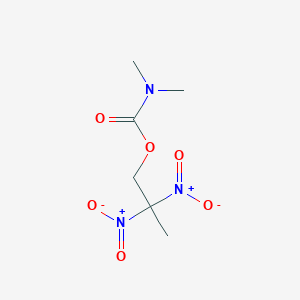
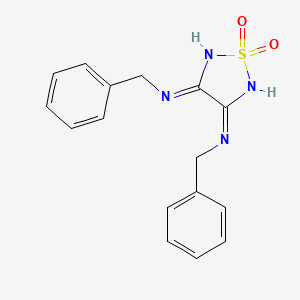
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
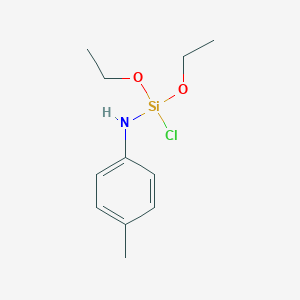

![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
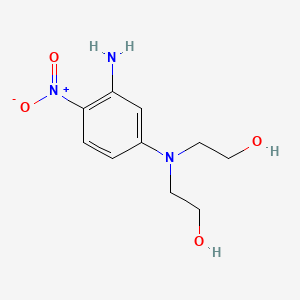
![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
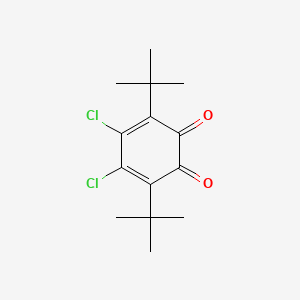
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
